4-Chloro-2-methylnicotinaldehyde
Description
4-Chloro-2-methylnicotinaldehyde is a substituted pyridine derivative characterized by a chlorine atom at the 4-position, a methyl group at the 2-position, and an aldehyde functional group at the 3-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its reactivity is influenced by the electron-withdrawing chlorine and electron-donating methyl group, which modulate the aromatic ring’s electronic landscape for nucleophilic or electrophilic substitutions .
Properties
Molecular Formula |
C7H6ClNO |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-chloro-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(4-10)7(8)2-3-9-5/h2-4H,1H3 |
InChI Key |
HLWQILPVVRCONG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of 4-Chloro-2-methylnicotinaldehyde with structurally related compounds, focusing on substituent patterns, molecular properties, and applications.
Substituent Effects on Reactivity and Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group (2-position in this compound) is electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, the methoxy group in 4-Chloro-2-methoxynicotinaldehyde is electron-withdrawing due to resonance, deactivating the ring and altering reaction pathways . Dimethylamino groups (e.g., in 2-Chloro-4-(dimethylamino)nicotinaldehyde) are strongly electron-donating, enhancing nucleophilic aromatic substitution reactivity at adjacent positions .
- Steric and Solubility Considerations: The aldehyde group in this compound increases polarity, improving solubility in polar solvents like DMSO. Ester derivatives (e.g., Ethyl 2-chloro-5-methylnicotinate) exhibit lower polarity and higher lipid solubility, making them suitable for prodrug formulations .
Key Research Findings
- Reactivity in Cross-Coupling :
Methoxy-substituted analogs (e.g., 4-Chloro-2-methoxynicotinaldehyde) show higher yields in palladium-catalyzed couplings compared to methyl-substituted derivatives, attributed to improved leaving-group capacity . - Biological Activity: Dimethylamino-substituted compounds exhibit enhanced antimicrobial activity due to increased membrane permeability .
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